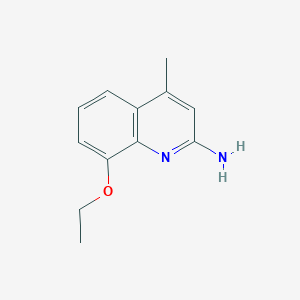

8-Ethoxy-4-methylquinolin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1307239-67-3 |

|---|---|

Molekularformel |

C12H14N2O |

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

8-ethoxy-4-methylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2O/c1-3-15-10-6-4-5-9-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI-Schlüssel |

QFPBMXSTUDTZTJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC2=C1N=C(C=C2C)N |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Reactions Involving 8 Ethoxy 4 Methylquinolin 2 Amine and Analogues

Elucidation of Reaction Pathways and Transition States

The formation of the core quinoline (B57606) structure, upon which 8-Ethoxy-4-methylquinolin-2-amine is built, can be understood through classic and modern synthetic pathways, each with distinct mechanisms and transition states.

Classical Synthesis Pathways: Traditional methods like the Skraup and Friedländer syntheses provide fundamental insights into quinoline formation. researchgate.netiipseries.org

Skraup Synthesis: This reaction involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The mechanism is believed to proceed through the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline. A key step is the subsequent electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation to form the quinoline ring. iipseries.orgnih.gov A six-membered cyclic transition state has been proposed for the critical retro-Michael addition step in related Doebner-Miller reactions. researchgate.net

Friedländer Annulation: This pathway involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. The reaction is catalyzed by either acid or base and proceeds via an aldol-type condensation followed by cyclization and dehydration (crotonization) to yield the quinoline product. nih.gov

Modern Catalytic Pathways: Contemporary methods often employ transition-metal catalysis, which offers milder conditions and greater control. For instance, rhodium-catalyzed C-H/C-H cross-coupling methods have been developed to synthesize complex quinolines. rsc.org The proposed mechanistic pathway for cobalt-catalyzed C-8 olefination of quinoline-N-oxides begins with C(8)-H cobaltation to form a metallacyclic intermediate, which then undergoes alkyne insertion. rsc.org

Functionalization Pathways of N-Oxides: The functionalization of quinoline N-oxides, a key intermediate class, often proceeds through activation of the N-oxide. For example, the C2-triazolylation of quinoline N-oxides is proposed to initiate with a nucleophilic attack of the N-oxide on an N-sulfonyl-1,2,3-triazole, creating an activated intermediate. A triazolyl anion is then eliminated and subsequently attacks the now electrophilic C2 position of the quinoline ring, followed by rearomatization. nih.gov Computational studies on the Ir(III)-catalyzed amidation of quinoline N-oxide have shown that C-H activation and protodemetalation steps are crucial, with the relative stability of amido insertion intermediates determining the regioselectivity (e.g., C8 vs. C2). acs.org

Role of Catalysts and Reagents in Quinoline Formation and Functionalization

Catalysts and reagents are central to directing the synthesis and subsequent modification of quinoline structures like this compound. They influence reaction rates, regioselectivity, and functional group tolerance.

Multicomponent reactions (MCRs) and metal-catalyzed cascade reactions have become powerful tools for assembling substituted aminoquinolines. researchgate.netnih.gov For example, palladium catalysts are widely used. A Pd(II)-catalyzed cascade reaction between 2-iodide-aryl-enaminones and alkylisocyanides allows for the synthesis of 2-carbonyl-4-aminoquinolines. nih.gov Similarly, a palladium-catalyzed cyclization of N-acyl-o-alkynylanilines with isocyanides provides access to functionalized 2-aminoquinolines, proceeding through steps like aminopalladation and migratory insertion. thieme-connect.com

The functionalization of the quinoline ring is often achieved using its N-oxide derivative, which alters the ring's electronic properties, making the C2 and C8 positions susceptible to nucleophilic or organometallic attack. A variety of catalytic systems have been developed to exploit this reactivity. nih.gov

Below is an interactive table summarizing key catalysts and reagents.

| Reaction Type | Catalyst/Reagent | Role/Mechanism | Reference |

|---|---|---|---|

| Quinoline Synthesis (Friedländer) | Lewis Acids (e.g., InCl₃, Sc(OTf)₃) | Activate carbonyl and imine intermediates for cyclization. | nih.gov |

| Quinoline Synthesis (Skraup-type) | Brønsted Acids (e.g., H₂SO₄) | Promote dehydration of glycerol and catalyze cyclization. | iipseries.org |

| C2-Amination of Quinoline N-Oxides | Cu(OAc)₂ / Ag₂CO₃ | Catalyzes intermolecular dehydrogenative amination with lactams. | nih.gov |

| C2-Alkynylation of Quinoline N-Oxides | FeCl₂ / Dppf | Enables deoxygenative alkynylation under ball-milling conditions. | acs.org |

| C2-Amidation of Quinoline N-Oxides | Gold Catalysis | Redox-neutral reaction with nitriles via a gold-nitrile intermediate. | researchgate.net |

| C2-Formamidation of Quinoline N-Oxides | Iodine (I₂) | Metal-free catalysis for insertion of isocyanide. | researchgate.netresearchgate.net |

| C8-Amidation of Quinoline N-Oxides | Ir(III) complexes | Directs C-H activation/amination at the C8 position. | acs.org |

Reactivity of Quinoline Amine and Ether Moieties

The chemical behavior of this compound is dictated by its three principal functional regions: the 2-amino group, the 8-ethoxy group, and the quinoline nitrogen.

Reactions at the Amino Group

The 2-amino group in the quinoline system is a versatile nucleophile, though its reactivity can be modulated by the electron-withdrawing nature of the heterocyclic ring. It readily undergoes reactions typical of primary aromatic amines.

Acylation and Sulfonylation: The amino group can be acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are not only important for creating derivatives but also for use as protecting groups or as intermediates in further transformations. For example, N-acylated 2-aminoquinolines can be key precursors in more complex syntheses. thieme-connect.com

Alkylation: N-alkylation of the 2-amino group is possible, although it can be challenging under mild conditions. nih.gov Reductive amination provides an indirect route, where the amino group reacts with an aldehyde or ketone to form an imine, which is then reduced to the secondary or tertiary amine. This strategy has been used to prepare analogues with side chains attached to the amino group. acs.org

Diazotization: Like other primary aromatic amines, the 2-amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions, although this can be complex in heterocyclic systems.

Reactions Involving the Ethoxy Group

The ethoxy group at the C8 position is an aryl alkyl ether. Its primary reactivity involves cleavage of the ether bond.

Acid-Catalyzed Cleavage: The most common reaction for aryl alkyl ethers is cleavage by strong acids, particularly HBr and HI. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, making the alcohol a good leaving group. masterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the ethyl group in an SN2 reaction to produce an alkyl halide and the corresponding 8-hydroxyquinoline (B1678124). masterorganicchemistry.com The C(aryl)-O bond is not cleaved because sp²-hybridized carbons are resistant to SN2 attack. libretexts.orglibretexts.org

Lewis Acid-Mediated Cleavage: Reagents like aluminum triiodide (AlI₃), often generated in situ, are also effective for cleaving aryl alkyl ethers under non-aqueous conditions and can tolerate a variety of other functional groups. researchgate.net

Metal-Assisted Cleavage: The proximity of the quinoline nitrogen can influence the ethoxy group's reactivity. Studies on 2-quinolinylmethyl ethers have shown that copper salts like CuCl₂ can mediate the cleavage of the ether bond. lookchem.com This reactivity is attributed to the formation of a copper complex involving the quinoline nitrogen, which facilitates the cleavage process. A similar chelation-assisted mechanism could be envisioned for the 8-ethoxy group in this compound.

Quinoline Nitrogen Reactivity and N-Oxide Formation

The lone pair of electrons on the quinoline ring nitrogen is available for reaction with electrophiles, with N-oxide formation being the most significant transformation.

N-Oxide Formation: The quinoline nitrogen can be oxidized to an N-oxide using various oxidizing agents. Peroxy acids like m-CPBA are common, as is dimethyldioxirane, which can quantitatively produce N-oxides under mild conditions. researchgate.net The formation of the N-oxide is a critical step for activating the quinoline ring for further functionalization. The N-O bond is highly polar and alters the electronic distribution of the ring, making the C2 and C4 (and sometimes C8) positions electrophilic and susceptible to attack. rsc.orgresearchgate.net

Reactivity of the N-Oxide: Once formed, the N-oxide of a quinoline like this compound becomes a versatile intermediate. It can undergo a range of deoxygenative functionalization reactions, where an incoming group is added (typically at C2) and the oxygen atom is removed in the same process. acs.org Examples include:

C2-Amination: Reaction with amines in the presence of an activating agent like PyBroP. nih.gov

C2-Alkynylation: Reaction with terminal alkynes catalyzed by iron or other transition metals. acs.org

Skeletal Editing: Under specific basic conditions with sulfoxides, the entire N-O motif can be swapped for a C-H group, converting the quinoline N-oxide into a naphthalene (B1677914) derivative. chinesechemsoc.orgchinesechemsoc.org However, studies have shown that substitution at the C8 position can lead to very low efficiency in this particular transformation. chinesechemsoc.org

Advanced Spectroscopic Characterization of 8 Ethoxy 4 Methylquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

Specific ¹H NMR data detailing the chemical shifts and coupling constants for 8-Ethoxy-4-methylquinolin-2-amine are not available in the surveyed literature. For a complete analysis, the spectrum would need to be acquired and interpreted to assign protons corresponding to the quinoline (B57606) ring, the ethoxy group (methylene and methyl protons), the methyl group at position 4, and the amine group at position 2.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

Published ¹³C NMR spectroscopic data with assignments for each carbon atom of this compound could not be located. A detailed assignment would require experimental data to identify the chemical shifts for the nine carbons of the quinoline core, the methyl carbon at position 4, and the two carbons of the ethoxy group.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

Information regarding the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY for the structural elucidation of this compound is not present in the available scientific literature. These techniques would be instrumental in confirming the connectivity and spatial relationships of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignment and Functional Group Identification

Specific IR and Raman spectra for this compound, along with their corresponding vibrational band assignments, are not documented in the searched scientific databases. Such spectra would be essential for identifying the characteristic vibrational modes of the functional groups present, including the N-H stretches of the amine, C-H stretches of the aromatic and aliphatic portions, C-O stretches of the ethoxy group, and the various vibrations of the quinoline ring system.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Data on the UV-Vis absorption and emission properties of this compound, which would provide insights into its electronic transitions, are not available in the public domain. Experimental determination of its absorption and emission maxima (λmax) would be necessary to characterize its photophysical properties.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of a molecule is dictated by its chromophoric components. In this compound, the primary chromophore is the quinoline ring system, a bicyclic aromatic heterocycle. The UV-Vis spectrum of quinoline-based compounds is typically characterized by distinct absorption bands arising from π → π* and n → π* electronic transitions. scielo.brresearchgate.net

The quinoline nucleus itself displays strong absorption bands in the UV region. scielo.brnist.gov The presence of substituents on this ring system significantly influences the position (λ_max) and intensity (molar absorptivity, ε) of these bands. The substituents on this compound are:

2-Amino group (-NH₂): A potent auxochrome with a strong electron-donating effect (mesomeric effect). It is expected to cause a significant bathochromic (red) shift of the π → π* transition bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. researchgate.net

4-Methyl group (-CH₃): An alkyl group that provides a weak electron-donating effect (inductive effect), which may lead to a minor red shift.

8-Ethoxy group (-OCH₂CH₃): An alkoxy group that acts as an electron-donating auxochrome, similar to the amino group but generally weaker. It is also expected to contribute to a bathochromic shift of the absorption maxima.

Based on the analysis of similar substituted quinolines, the absorption spectrum of this compound in a non-polar solvent is predicted to exhibit multiple bands. scielo.brresearchgate.net The high-energy bands are attributable to π → π* transitions within the aromatic system, while the lower-energy, lower-intensity shoulder is likely due to n → π* transitions involving the non-bonding electrons of the nitrogen heteroatom. scielo.br

Table 1: Predicted Electronic Transitions for this compound

| Predicted λ_max Range | Transition Type | Associated Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| 230-320 nm | π → π* | Substituted Quinoline Ring | High ( > 10⁴ L mol⁻¹ cm⁻¹) |

This is an interactive data table. Data is predicted based on analyses of similar compounds. scielo.br

Fluorescence and Photophysical Properties

Many quinoline derivatives are known to be fluorescent, with their emission properties being highly sensitive to the nature and position of substituents, as well as the solvent environment. scielo.brresearchgate.netnih.gov The presence of electron-donating groups, such as the amino and ethoxy groups in this compound, often enhances fluorescence quantum yield. researchgate.net

The emission spectrum is expected to be a mirror image of the lowest energy absorption band and will exhibit a Stokes shift, which is the difference between the absorption and emission maxima. The magnitude of this Stokes shift can be influenced by solvent polarity; more polar solvents often lead to a larger Stokes shift due to the stabilization of the more polar excited state. scielo.brnih.gov For this compound, an emission band in the blue-green region of the visible spectrum (around 400-500 nm) is anticipated when excited with UV light. scielo.brnih.gov The fluorescence quantum yield (Φ_F) is predicted to be moderate to high in non-polar solvents, but may decrease in polar protic solvents where specific interactions like hydrogen bonding can provide non-radiative decay pathways. researchgate.net

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Value / Characteristic | Influencing Factors |

|---|---|---|

| Emission λ_max | 400 - 500 nm | Solvent polarity, substituent effects |

| Stokes Shift | Moderate to large | Increases with solvent polarity |

| Quantum Yield (Φ_F) | Moderate to high in non-polar solvents | Quenching in polar/protic solvents |

| Fluorescence Lifetime (τ_F) | Nanosecond (ns) range | Molecular structure and environment |

This is an interactive data table. Data is predicted based on analyses of similar fluorescent quinoline derivatives. scielo.brresearchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₁₄N₂O), the exact molecular weight is 202.1106 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 202, consistent with the stable aromatic nature of the quinoline ring. libretexts.org As the molecule contains two nitrogen atoms, its molecular weight is even, adhering to the nitrogen rule.

The fragmentation of substituted quinolines is well-documented and typically involves the loss of substituents from the ring. cdnsciencepub.comresearchgate.net For this compound, the following fragmentation pathways are predicted:

Loss of an ethyl radical (∙C₂H₅): Cleavage of the O–CH₂CH₃ bond is unlikely, but cleavage of the CH₂–CH₃ bond within the ethoxy group could lead to a fragment at M-29 (m/z 173). A more prominent fragmentation of ethers involves alpha-cleavage.

Loss of ethylene (C₂H₄): A common fragmentation for ethoxy aromatic compounds is the loss of ethylene via a McLafferty-type rearrangement, resulting in a radical cation at M-28 (m/z 174).

Loss of the ethoxy radical (∙OC₂H₅): Cleavage of the aryl-O bond would result in a fragment at M-45 (m/z 157).

Loss of carbon monoxide (CO): Following the loss of the ethyl group, the resulting ion may lose carbon monoxide, a common fragmentation pathway for oxygen-containing aromatic heterocycles. cdnsciencepub.com

Based on studies of methoxyquinolines, a primary fragmentation pathway involves the loss of the alkyl group followed by the elimination of carbon monoxide. cdnsciencepub.comresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₂H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 174 | [C₁₀H₁₀N₂O]⁺˙ | Loss of ethylene (C₂H₄) |

| 173 | [C₁₀H₉N₂O]⁺ | Loss of ethyl radical (∙C₂H₅) |

This is an interactive data table. Fragmentation patterns are predicted based on established rules and data from related methoxy- and aminoquinolines. libretexts.orgcdnsciencepub.comresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, its solid-state architecture can be inferred from the analysis of related quinoline derivatives. nih.govnih.gov

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds |

| Quinoline Ring | Planar | Inherent aromaticity |

| C8-O-C(ethyl) Torsion Angle | Non-zero to minimize steric strain | Steric considerations |

| Amino Group Geometry | Trigonal planar or shallow pyramidal | Sp² hybridization of nitrogen |

This is an interactive data table. Predictions are based on the known crystal structures of similar quinoline derivatives.

The supramolecular assembly in the crystal lattice is governed by non-covalent interactions. For this compound, several key interactions are anticipated:

Pi-Pi Stacking: The planar, electron-rich quinoline ring system is highly conducive to π-π stacking interactions. nih.govresearchgate.netnih.govacs.org Molecules are expected to arrange in offset face-to-face or edge-to-face stacks, with interplanar distances typically in the range of 3.3 to 3.8 Å. researchgate.netmdpi.com These interactions contribute significantly to the stabilization of the crystal lattice. researchgate.netnih.gov

C-H···π Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the π-system of an adjacent quinoline ring may also be present, further stabilizing the three-dimensional structure.

The interplay of strong N-H···N/O hydrogen bonds and weaker but cumulative π-π stacking interactions would define the crystal packing of this compound, likely resulting in a dense, layered structure. clockss.orgresearchgate.net

Table 5: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Predicted Geometry |

|---|---|---|---|

| Hydrogen Bonding | Amino Group (N-H) | Quinoline Nitrogen (N) or Ethoxy Oxygen (O) | Formation of dimers or chains |

| π-π Stacking | Quinoline Ring (π-system) | Quinoline Ring (π-system) | Offset face-to-face stacking, interplanar distance ~3.5 Å |

This is an interactive data table. Predictions are based on the analysis of intermolecular interactions in the crystal structures of related aminoquinolines. nih.govclockss.orgnih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 8 Ethoxy 4 Methylquinolin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov For 8-Ethoxy-4-methylquinolin-2-amine, DFT calculations would provide fundamental insights into its stability and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov

Geometry Optimization and Molecular Conformation Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. nih.gov For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The analysis would reveal the spatial arrangement of the ethoxy group, the methyl group, and the amine group relative to the quinoline (B57606) core.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps, Energies)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. youtube.com For this compound, FMO analysis would map the distribution of these orbitals across the molecule, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net

Typical Data from FMO Analysis:

| Parameter | Description | Hypothetical Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Not Available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), prone to nucleophilic attack. Green areas are neutral. For this compound, an MEP analysis would highlight the electronegative nitrogen and oxygen atoms as potential sites for positive interactions.

Calculation of Quantum Chemical Descriptors (e.g., Global Reactivity Descriptors, Dipole Moment)

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. nih.gov These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Global Reactivity Descriptors:

| Descriptor | Formula | Hypothetical Value (Illustrative) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Not Available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Not Available |

| Chemical Softness (S) | 1/(2η) | Not Available |

| Electrophilicity Index (ω) | χ2/(2η) | Not Available |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, often in a simulated solvent environment, MD simulations can provide insights into conformational changes, flexibility, and interactions with other molecules. For this compound, an MD simulation could explore its structural stability and how it interacts with water or other solvents, which is crucial for understanding its behavior in a biological or chemical system.

Conformational Dynamics and Stability

The conformational landscape of this compound is primarily dictated by the orientation of the ethoxy and amine substituents on the quinoline ring. Density Functional Theory (DFT) calculations are a powerful tool to explore the potential energy surface and identify stable conformers. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometric parameters of the molecule can be optimized to find the most stable conformations.

The rotation around the C-O bond of the ethoxy group and the pyramidal inversion of the amine group are key factors governing the conformational isomerism. Theoretical studies on similar quinoline derivatives have shown that different conformers can have varying degrees of stability, which can be quantified by their relative energies. For this compound, it is anticipated that the planar quinoline ring will be the most rigid part of the molecule, while the ethoxy and methyl groups will have rotational freedom. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding, which can be analyzed through computational models.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Conformer 1 (Most Stable) | 0.00 | C7-C8-O-C_ethyl: ~180 |

| Conformer 2 | 1.25 | C7-C8-O-C_ethyl: ~60 |

| Conformer 3 | 1.30 | C7-C8-O-C_ethyl: ~-60 |

Solvent Effects and Interaction Dynamics

The chemical behavior of this compound can be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecule's properties. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how the molecular geometry and electronic structure change in solution. researchgate.net

In polar solvents, it is expected that the dipole moment of this compound will increase, and there might be a stabilization of charge-separated states. The interaction dynamics with solvent molecules can be further investigated using molecular dynamics (MD) simulations, which provide insights into the specific hydrogen bonding and other non-covalent interactions between the solute and solvent molecules over time.

Theoretical Spectroscopic Predictions and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands. nih.govdergipark.org.tr For instance, the characteristic N-H stretching vibrations of the amine group are expected in the range of 3300-3500 cm⁻¹, while C-O stretching of the ethoxy group would appear in the 1000-1300 cm⁻¹ region. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The predicted absorption maxima (λ_max) can be correlated with the electronic structure and the nature of the chromophores within the molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. dergipark.org.tr These theoretical predictions are highly valuable for the structural elucidation of the compound and for assigning the signals in experimental NMR spectra. mdpi.com

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| FT-IR | N-H Stretching Frequency | ~3450 cm⁻¹ |

| UV-Vis | λ_max (in Ethanol) | ~320 nm |

| ¹H NMR | Chemical Shift (δ) of -NH₂ | ~5.5 ppm |

| ¹³C NMR | Chemical Shift (δ) of C2-NH₂ | ~158 ppm |

Structure-Reactivity Relationship Prediction

The electronic properties of this compound, as determined by computational methods, are key to understanding its reactivity.

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial descriptors of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov For this compound, the nitrogen atom of the amine group and the oxygen atom of the ethoxy group are expected to be regions of high electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions. nih.gov It can quantify the delocalization of electron density from donor (Lewis-type) to acceptor (non-Lewis type) orbitals, which helps in understanding the stability and reactivity of the molecule.

| Descriptor | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | High kinetic stability |

Exploration of Biological Activities and Molecular Interactions of 8 Ethoxy 4 Methylquinolin 2 Amine

In Vitro Cellular Assays for Biological Activity Profiling

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiviral, Anti-tubercular)

The quinoline (B57606) nucleus is a well-established scaffold in the development of antimicrobial agents. Derivatives of quinoline have demonstrated a broad spectrum of activity against bacteria, fungi, viruses, and mycobacteria.

Antibacterial and Antifungal Activity:

Research has shown that 8-hydroxyquinoline (B1678124) derivatives possess notable antibacterial and antifungal properties. nih.govnih.gov The antimicrobial effect is often influenced by the nature and position of substituents on the quinoline ring. For example, some novel 8-hydroxyquinoline derivatives have exhibited exceptional antimicrobial effects against various bacterial strains, in some cases surpassing the activity of standard antibiotics like Penicillin G. nih.gov Similarly, 4-hydroxy-2-quinolone analogs have shown promise, particularly as antifungal agents against Aspergillus flavus. nih.gov The introduction of different functional groups, such as chalcones, pyrimidines, pyrazoles, and thiadiazoles, to the 4-hydroxy-2-quinolone core has been explored to enhance antimicrobial potency. nih.gov

Furthermore, studies on other quinoline derivatives, such as 2-chloro-8-methylquinoline (B1592087) amine derivatives, have revealed antifungal activity against strains like Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. nih.gov

Antiviral Activity:

Certain 8-hydroxyquinoline derivatives have been investigated for their antiviral properties. For instance, 5,7-dichloro-8-hydroxyquinoline derivatives have shown significant inhibitory activity against the dengue virus serotype 2 (DENV2). mdpi.com Mechanistic studies suggest that these compounds may act at an early stage of the virus lifecycle, reducing the production of viral components and infectious virions. mdpi.com

Anti-tubercular Activity:

The 8-hydroxyquinoline scaffold has also been identified as a promising starting point for the development of new anti-tubercular agents. nih.gov Structure-activity relationship studies on a series of 8-hydroxyquinoline analogs have demonstrated good activity against Mycobacterium tuberculosis, with some analogs exhibiting minimum inhibitory concentrations (MIC90) of less than 5 μM. nih.gov These compounds have been shown to be bactericidal against replicating M. tuberculosis. nih.gov Earlier research also pointed to the antitubercular potential of 8-hydroxyquinoline derivatives. nih.gov

While specific data for 8-Ethoxy-4-methylquinolin-2-amine is not available in the provided results, the extensive research on related quinoline structures strongly suggests its potential for antimicrobial activity.

Table 2: Antimicrobial Activity of Various Quinoline Derivatives

| Derivative Class | Target Organism(s) | Key Findings |

| 8-Hydroxyquinoline derivatives | Bacteria, Fungi | Exceptional antimicrobial effect, sometimes superior to standard antibiotics. nih.gov |

| 4-Hydroxy-2-quinolone analogs | Aspergillus flavus | Potent antifungal activity. nih.gov |

| 2-Chloro-8-methylquinoline amine derivatives | Aspergillus spp., Monascus purpureus, Penicillium citrinum | Demonstrated antifungal activity. nih.gov |

| 5,7-Dichloro-8-hydroxyquinoline derivatives | Dengue virus serotype 2 (DENV2) | Significant antiviral activity. mdpi.com |

| 8-Hydroxyquinoline analogs | Mycobacterium tuberculosis | Good antitubercular activity with bactericidal effects. nih.gov |

Antimalarial and Antiprotozoal Evaluations

The 8-aminoquinoline (B160924) scaffold is historically significant in the development of antimalarial drugs, with primaquine (B1584692) being a key example. scispace.com These compounds are particularly valued for their activity against the tissue forms of the malaria parasite, a crucial aspect for radical cure. scispace.com Research into analogs of primaquine and other 8-aminoquinolines has continued in the search for more effective and less toxic agents.

One study detailed the synthesis and antimalarial evaluation of three analogs of primaquine, including compounds with structural similarities to this compound. An analog, 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline, demonstrated activity against Plasmodium berghei in mice and showed excellent causal prophylactic activity against Plasmodium cynomolgi in rhesus monkeys at low doses. nih.gov This highlights the potential of modifications to the 8-aminoquinoline core to yield potent antimalarial compounds.

The 4-aminoquinoline (B48711) moiety is another critical pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a cornerstone of malaria treatment for decades. nih.govmdpi.com The development of new 4-aminoquinoline derivatives aims to overcome drug resistance and improve efficacy. researchgate.netmdpi.com

Beyond malaria, quinoline derivatives have been evaluated for activity against other protozoan parasites. For example, some fused hybrid compounds of 2-aminopyrimidine (B69317) and 3-azabicyclo-nonane have shown activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis (sleeping sickness). nih.gov Additionally, certain bis(guanylphenyl)furans, which are structurally distinct but also target protozoa, have demonstrated significant activity against Trypanosoma rhodesiense in mice. nih.gov

While direct antimalarial or antiprotozoal data for this compound is not explicitly provided, its structural relation to the 8-aminoquinolines suggests it could be a candidate for such evaluations. The ongoing research into both 8- and 4-aminoquinolines underscores the continued importance of this chemical class in the fight against protozoal diseases. scispace.comnih.govnih.gov

Anti-inflammatory and Analgesic Properties

Quinoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. The molecular framework of quinoline allows for modifications that can lead to compounds with significant activity in these areas.

While direct studies on the anti-inflammatory and analgesic properties of this compound were not found in the search results, research on related heterocyclic structures provides a basis for potential activity. For instance, a study on pyridazinone derivatives, which are also nitrogen-containing heterocycles, led to the development of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone. This compound was identified as a potent nonsteroidal anti-inflammatory and analgesic agent, demonstrating greater potency and lower toxicity than established drugs like aminopyrine (B3395922) and phenylbutazone (B1037) in preclinical models. nih.gov

Furthermore, the anti-inflammatory mechanisms of some natural products containing heterocyclic rings have been elucidated. For example, N-methyl-(2S,4R)-trans-4-hydroxy-l-proline, isolated from Sideroxylon obtusifolium, has demonstrated potent anti-inflammatory activity. nih.gov Its mechanism of action is linked to the inhibition of tumor necrosis factor-alpha (TNF-α) and key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the transcription factor NF-κB. nih.gov

Compounds containing the 1,4-naphthoquinone (B94277) moiety, which can be coupled with quinoline derivatives, have also been shown to possess anti-inflammatory effects. mdpi.comresearchgate.net Some of these compounds act by blocking P2X7 purinergic receptors, which are involved in inflammatory pathways. researchgate.net

Given the established anti-inflammatory potential of various heterocyclic compounds and quinoline derivatives, it is plausible that this compound could exhibit similar properties. Further investigation would be required to confirm this.

Antioxidant Capacity and Mechanisms

The antioxidant potential of quinoline derivatives is an area of active research, as oxidative stress is implicated in numerous diseases. The ability of these compounds to scavenge free radicals and modulate oxidative processes is of significant interest.

Studies on alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids have indicated that these compounds possess antioxidant activity. researchgate.net The presence of alkoxy groups on the quinoline ring can influence their ability to counteract free radical-induced oxidation.

While specific studies on the antioxidant capacity of this compound are not detailed in the provided search results, research on structurally related compounds provides insights. For example, 4-aminopyrazol-5-ols, which are analogs of the antioxidant drug edaravone, have demonstrated pronounced antioxidant effects in various assays, including the ABTS and FRAP tests. nih.gov Their mechanism of action is believed to involve radical scavenging through a hydrogen atom transfer (HAT) mechanism. nih.gov

Furthermore, 1,4-naphthoquinone derivatives, which can be synthesized in conjunction with quinoline moieties, have been shown to exhibit antioxidant activity. researchgate.net Some of these compounds have been found to inhibit iron-induced oxidation in brain homogenates, indicating their potential to protect against lipid peroxidation. researchgate.net

The presence of an ethoxy group and an amino group on the quinoline ring of this compound suggests it may possess antioxidant properties. The electron-donating nature of these substituents could contribute to its ability to stabilize free radicals. However, experimental verification is necessary to determine its specific antioxidant capacity and mechanisms of action.

Mechanistic Studies of Biological Actions in Cellular Models

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For quinoline derivatives, mechanistic studies in cellular models have begun to unravel their modes of action in various biological contexts.

In the realm of anticancer activity, quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, certain 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce apoptosis and cause DNA/RNA damage in cancer cell lines. nih.gov Similarly, other substituted quinolines have been shown to stimulate apoptosis in colon cancer cell lines like HT29 and SW620. researchgate.net The induction of apoptosis is a desirable characteristic for an anticancer drug, as it leads to the selective elimination of cancer cells.

Regarding antimicrobial activity, the mechanisms can be varied. For instance, the antiviral action of some 8-hydroxyquinoline derivatives against the dengue virus appears to occur at an early stage of the viral lifecycle, leading to a reduction in the production of viral components and infectious particles. mdpi.com In the context of antibacterial activity, quinolone-mediated lethality can be linked to the accumulation of reactive oxygen species (ROS), although some derivatives may exhibit bacteriostatic rather than bactericidal effects. nih.gov

In the context of anti-inflammatory action, the mechanisms often involve the modulation of key inflammatory pathways. For example, the anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline have been attributed to its ability to inhibit the production of the pro-inflammatory cytokine TNF-α and the activity of inflammatory enzymes such as iNOS and COX-2. nih.gov This compound was also found to decrease the immunoreactivity of the transcription factor NF-κB, a central regulator of inflammation. nih.gov

While specific mechanistic studies for this compound are not available in the provided search results, the findings for related quinoline derivatives suggest potential avenues of investigation. It is plausible that its biological activities could be mediated through similar mechanisms, such as the induction of apoptosis in cancer cells, interference with microbial replication pathways, or modulation of inflammatory signaling cascades.

Target Identification and Molecular Pathway Modulation

The quinoline nucleus is recognized as a "privileged scaffold" for targeting various enzymes, particularly protein kinases. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Protein Kinase Inhibition: Derivatives of 4-aminoquinoline have been successfully designed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling pathways. nih.gov These inhibitors typically function by competing with ATP for binding to the kinase's active site. nih.gov The specific substitutions on the quinoline ring are critical for both potency and selectivity. For instance, in a series of 4-aminoquinoline RIPK2 inhibitors, a bromine atom at the C6 position was found to form a halogen bond with a serine residue in the binding pocket, enhancing affinity. nih.gov While this compound has a different substitution pattern, the underlying quinoline framework suggests potential kinase inhibitory activity. The 2-amino group, 4-methyl group, and 8-ethoxy group would modulate the electronic and steric properties, influencing which specific kinases it might target.

Tubulin Assembly Disruption: Some quinoline derivatives have been investigated for their ability to interfere with microtubule dynamics. Chalcone hybrids incorporating an 8-hydroxyquinoline moiety have demonstrated the ability to inhibit tubulin polymerization, a mechanism used by several successful anticancer drugs. nih.gov These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov The potential for this compound to act via this pathway would depend on how its specific structure interacts with the tubulin protein.

Interaction with Biomolecules

The planar nature of the quinoline ring system predisposes these molecules to interact with biological macromolecules like nucleic acids and proteins.

DNA Interaction: Studies on lanthanide complexes of 8-quinolinol derivatives have shown that the quinoline moiety can interact with DNA. The probable mode of binding is through intercalation, where the flat aromatic ring system inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.

Protein Interaction: As discussed in the context of kinase inhibition, the primary mode of interaction for many quinoline derivatives is with proteins. These interactions are highly specific, dictated by a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces. For example, in docking studies of 4-anilinoquinazoline (B1210976) derivatives with EGFR and VEGFR2, specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket were responsible for the inhibitory activity. ijcce.ac.ir It is plausible that this compound would engage with protein targets through similar binding modes.

Structure-Activity Relationship (SAR) Studies for Quinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For 8-aminoquinoline derivatives, SAR has been extensively, though not completely, explored, particularly in the context of antimalarial drugs. policycommons.netnih.govnih.gov The mechanism of action for these compounds is not fully understood, making SAR analysis somewhat speculative. nih.govnih.gov

Key findings from various quinoline derivative studies include:

The Quinoline Nucleus: The bicyclic ring itself is crucial, though some studies have shown that naphthalene (B1677914) analogues can retain some activity, suggesting the core aromatic system is key. who.int

The 8-Amino Group: In the context of antimalarials like primaquine, the 8-amino side chain is vital for activity. youtube.com

Substitution at C4: A methyl group at the C4 position, as seen in 4-methyl-5-fluoroprimaquine, has been associated with very high activity, although sometimes accompanied by increased toxicity. who.int

Substitution at C6: A methoxy (B1213986) group at the C6 position, as in primaquine, is known to enhance activity. who.intyoutube.com This suggests that an alkoxy group on the benzene (B151609) ring of the quinoline system is beneficial.

Substitution at C2 and C7: Generally, introducing substituents at the C2 or C7 positions leads to a decrease or loss of activity in antimalarial 8-aminoquinolines. who.int

The table below summarizes general SAR findings for various quinoline derivatives.

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |

| C4 | Methyl | Can increase activity | who.int |

| C5 | Halogen (e.g., Fluoro) | Can increase activity, but also toxicity | who.int |

| C6 | Methoxy/Oxygen function | Enhances activity | who.intyoutube.com |

| C2 or C7 | Various groups | Generally leads to loss of activity | who.int |

| 8-Amino Side Chain | - | Essential for antimalarial activity | youtube.com |

These general principles suggest that the 4-methyl and 8-ethoxy groups of this compound could contribute positively to its biological profile, though the specific combination and the 2-amino substitution would require direct experimental validation.

In Silico Biological Studies and Drug Design Approaches

Computational methods are invaluable tools in modern drug discovery, allowing for the prediction of a molecule's biological potential before undertaking costly and time-consuming laboratory synthesis and testing.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps to forecast the binding affinity and mode of interaction.

Numerous docking studies have been performed on quinoline derivatives against various protein targets. For example, quinoline-based hydrazones were docked into the active sites of α-amylase, α-glucosidase, and aldose reductase to evaluate their potential as antidiabetic agents. acs.org In another study, novel 4-aminoquinoline derivatives were designed as RIPK2 inhibitors, with docking studies confirming their fit within the ATP-binding pocket. nih.gov Similarly, chalcone-quinoline hybrids were docked into the colchicine (B1669291) binding site of tubulin and the ATP-binding site of EGFR to validate their dual inhibitory mechanism. nih.gov

A hypothetical docking study of this compound would likely show the quinoline ring engaging in hydrophobic and π-stacking interactions within a receptor's binding pocket, while the 2-amino and 8-ethoxy groups could act as hydrogen bond donors or acceptors, anchoring the molecule to specific amino acid residues.

The table below shows examples of docking results for other quinoline derivatives against their respective targets.

| Compound Class | Protein Target | Binding Energy (kcal/mol) / Docking Score | Key Interactions | Reference |

| 4-Anilinoquinazoline | VEGFR-2 | -8.24 | Hydrogen bonds, hydrophobic interactions | ijcce.ac.ir |

| 4-(Quinolin-4-ylamino)benzamide | Influenza Ribonucleoprotein | < -5.00 | Not specified | semanticscholar.org |

| Quinoline-based hydrazone | Aldose Reductase | -11.08 | Hydrogen bonds, π-π stacking | acs.org |

| 4-Aminoquinoline | RIPK2 | Not specified | Halogen bond with Ser25 | nih.gov |

Molecular Dynamics Simulations for Protein-Ligand Stability

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the predicted protein-ligand complex over time. MD simulations model the movement of atoms and molecules, offering a dynamic view of the binding interactions.

Studies on quinoline derivatives have utilized MD simulations to confirm the stability of docked poses. nih.govmdpi.com For instance, a 100 ns simulation of a quinoline-3-carboxamide (B1254982) inhibitor bound to ATM kinase confirmed that the protein's secondary structure remained stable and the key binding interactions were maintained throughout the simulation. mdpi.com Analysis of parameters like the root-mean-square deviation (RMSD) of the complex helps to quantify this stability. nih.govmdpi.com An MD simulation for this compound complexed with a potential protein target would be a critical step to validate the initial docking results and confirm the stability of the interaction.

Drug Likeness and Pharmacokinetic Property Predictions

In the early stages of drug discovery, it is crucial to assess whether a compound has "drug-like" properties. This involves evaluating its physicochemical characteristics to predict its pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).

Drug Likeness: A common first-pass filter is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates two or more of the following criteria: a molecular weight of over 500 Daltons, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP (a measure of lipophilicity) greater than 5. Other parameters like Quantitative Estimate of Drug-likeness (QED) and Synthetic Accessibility (SA) score are also used. nih.gov

Pharmacokinetic Predictions: Computational tools can predict various ADME properties. These include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicities. nih.gov For example, in silico analysis of 4-[(quinolin-4-yl)amino]benzamide derivatives predicted good drug-likeness based on Lipinski's rule and ADMET properties. semanticscholar.org

A predictive analysis of this compound would be necessary to gauge its potential as a viable drug candidate.

Correlation of Quantum Chemical Parameters with Biological Activity

Quantum chemical calculations have emerged as a powerful tool in medicinal chemistry to predict and understand the biological activity of molecules. By calculating various electronic and structural parameters, it is possible to establish a quantitative structure-activity relationship (QSAR), which correlates these parameters with the observed biological effects of a compound. For quinoline derivatives, these theoretical studies provide valuable insights into their mechanism of action and can guide the design of new, more potent therapeutic agents. nih.govscirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key parameters in determining the reactivity and stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, potentially leading to stronger interactions with biological targets. scirp.orgyoutube.com

Several global reactivity descriptors derived from HOMO and LUMO energies are used to characterize the biological potential of a molecule. These include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," indicating lower reactivity, while "soft" molecules with a small energy gap are more reactive.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

These parameters have been successfully used to correlate with the biological activities of various quinoline derivatives, including their antibacterial, antifungal, and anticancer properties. nih.govmdpi.com

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.67 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.40 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.27 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.135 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -3.535 |

| Electronegativity | χ = -μ | 3.535 |

| Global Electrophilicity Index | ω = μ2 / 2η | 2.92 |

The relatively high HOMO-LUMO gap for 4-amino-2-methylquinoline suggests significant molecular stability. arabjchem.org The distribution of the HOMO and LUMO across the molecule provides further insight into its reactive sites. For many quinoline derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO can be localized on specific regions, indicating potential sites for nucleophilic or electrophilic attack, which are crucial for interactions with biological receptors. arabjchem.org

It is important to note that while these quantum chemical parameters provide a valuable theoretical framework for understanding and predicting biological activity, experimental validation is essential to confirm these findings.

Emerging Applications and Future Research Directions of 8 Ethoxy 4 Methylquinolin 2 Amine in Chemical Science

Potential in Materials Science and Optoelectronics

The inherent photophysical and electrochemical characteristics of the quinoline (B57606) ring system make 8-ethoxy-4-methylquinolin-2-amine a promising candidate for the development of novel materials with tailored optical and electronic properties.

Conjugated Systems and Polymers

The presence of the 2-amino group on the quinoline ring provides a strategic point for the incorporation of this compound into larger conjugated systems and polymers. osti.govnih.gov The synthesis of such polymers could be achieved through various polymerization techniques, including Sonogashira-Hagihara coupling, to create poly(arylene-ethynylene)s or other conjugated architectures. nih.gov The ethoxy and methyl groups on the quinoline core can be expected to enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their application in electronic devices. mdpi.com

The electronic properties of these polymers would be influenced by the electron-donating nature of the ethoxy and amino substituents, potentially leading to materials with high-lying Highest Occupied Molecular Orbital (HOMO) levels. This could make them suitable for use as hole-transporting layers in organic light-emitting diodes (OLEDs) or as donor materials in organic solar cells (OSCs). mdpi.com The ability to modify the amino group would also allow for post-polymerization functionalization, enabling the fine-tuning of the polymer's electronic and physical properties. researchgate.net

Luminophores and Optical Brighteners

Quinoline derivatives are well-known for their fluorescent properties, and this compound is anticipated to be no exception. researchgate.net The rigid quinoline core, combined with the electronic influence of the substituents, is likely to result in a molecule that exhibits luminescence in the visible region of the electromagnetic spectrum. The specific emission wavelength and quantum yield would be dependent on the solvent polarity and the molecular environment.

These luminescent properties could be harnessed for applications as luminophores in various optical technologies. For instance, it could serve as a dopant in emissive layers of OLEDs or as a fluorescent probe in chemical sensing applications. Furthermore, the potential for strong blue emission could make it a candidate for use as an optical brightener in textiles and polymers, where it would absorb UV light and re-emit it as blue light, leading to a whiter appearance. researchgate.net

Electrochemical Properties

The electrochemical behavior of this compound is expected to be characterized by facile oxidation processes due to the presence of the electron-rich quinoline system and the amino and ethoxy substituents. Cyclic voltammetry studies would likely reveal one or more oxidation potentials corresponding to the removal of electrons from the molecule's frontier orbitals.

This redox activity could be exploited in the development of electroactive materials. For example, polymers incorporating this quinoline derivative could exhibit electrochromic behavior, changing their color in response to an applied potential. This property is highly desirable for applications in smart windows, displays, and sensors.

Catalysis and Industrial Applications

The nitrogen atoms within the quinoline ring and the exocyclic amino group of this compound can act as coordination sites for metal ions. This suggests its potential use as a ligand in coordination chemistry and catalysis. The formation of metal complexes with this quinoline derivative could lead to catalysts with unique reactivity and selectivity in a variety of organic transformations.

Industrially, quinoline derivatives find use as corrosion inhibitors, and the specific substitution pattern of this compound might confer enhanced performance in this regard. The molecule could adsorb onto metal surfaces through its nitrogen atoms, forming a protective layer that prevents corrosion.

Strategies for Derivatization and Scaffold Hybridization

The 2-amino group is a key functional handle for the chemical modification of this compound. acs.orgnih.gov This primary amine can readily undergo a wide range of chemical reactions, allowing for the synthesis of a diverse library of derivatives with modified properties.

Common derivatization strategies would include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This can be used to introduce a variety of functional groups and to modulate the electronic properties of the quinoline system.

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases). These products can be further reduced to secondary amines and are also valuable intermediates in their own right.

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to produce secondary and tertiary amines.

Mannich Reaction: A one-pot three-component reaction with formaldehyde (B43269) and a suitable secondary amine to introduce an aminomethyl group at a reactive position on the quinoline ring. acs.orgnih.gov

These derivatization strategies open up possibilities for scaffold hybridization, where the this compound core is combined with other pharmacophores or functional moieties to create hybrid molecules with novel properties.

Advanced Analytical Methodologies for Detection and Quantification

As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification will become increasingly important. High-performance liquid chromatography (HPLC), coupled with UV-Vis or fluorescence detection, would be a primary technique for its analysis, given the chromophoric and potentially fluorophoric nature of the quinoline ring.

Future Prospects in Medicinal Chemistry Research

The quinoline scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. semanticscholar.orgnih.govmdpi.comimist.ma this compound, as a member of this class, holds considerable promise as a foundational structure for the development of novel therapeutic agents. Future research is poised to explore its potential in several key areas of medicinal chemistry, driven by the known efficacy of related quinoline compounds.

The future prospects for this compound in medicinal chemistry are centered on its potential as a versatile scaffold for the design and synthesis of new drugs. The core quinoline structure, combined with its specific substitutions—an ethoxy group at position 8, a methyl group at position 4, and an amine group at position 2—provides multiple points for chemical modification. This allows for the fine-tuning of its physicochemical properties and biological activity.

Future research will likely focus on extensive structure-activity relationship (SAR) studies to optimize the therapeutic potential of this scaffold. By systematically modifying the substituents on the quinoline ring, medicinal chemists can aim to enhance potency, selectivity, and pharmacokinetic profiles. The primary areas of investigation are anticipated to be in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Detailed Research Findings and Potential Directions:

Anticancer Drug Development: The quinoline nucleus is a key component of several anticancer agents. semanticscholar.orgnih.gov Derivatives of 8-hydroxyquinoline (B1678124) have shown significant cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net Future research on this compound could involve synthesizing a library of analogues to identify compounds with potent and selective anticancer activity. The mechanism of action for related compounds often involves the inhibition of topoisomerases or the induction of apoptosis, which would be key areas of investigation for new derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| 8-hydroxyquinoline derivative (R = CH₃, R₁ = R₃ = H, R₂ = R₄ = F) | MCF-7 | 20.1 nM | mdpi.com |

| 8-hydroxyquinoline derivative (R = CH₃, R₁ = R₃ = H, R₂ = R₄ = F) | KB-V1Vbl | 14 nM | mdpi.com |

| 8-hydroxyquinoline derivative (R = CH₃, R₁ = R₃ = R₄ = H, R₂ = NO₂) | KB-V1Vbl | 20 nM | mdpi.com |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25±0.034 μg/mL | researchgate.net |

Antimicrobial Agents: Quinoline derivatives have a long history as effective antimicrobial agents. imist.mamdpi.com The development of new antibiotics is a critical area of research due to rising antimicrobial resistance. The this compound scaffold could be exploited to generate novel antibacterial and antifungal compounds. Research would focus on evaluating derivatives against a broad spectrum of pathogens, including multidrug-resistant strains. The mechanism of action for fluoroquinolones, for instance, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com

Table 2: Antifungal Activity of Synthesized 8-Hydroxyquinoline Derivatives

| Pathogenic Fungi | Inhibition Margin (mm) of Compound 2a | Inhibition Margin (mm) of Compound 2c | Inhibition Margin (mm) of Compound 3 | Inhibition Margin (mm) of Compound 5 | Reference |

| Botrytis cinerea | 11 | 10 | 11 | 11 | imist.ma |

| Fusarium oxysporum | 10 | 9 | 10 | 10 | imist.ma |

| Verticillium albo atrum | 13 | 12 | 13 | 13 | imist.ma |

Anti-inflammatory and Neuroprotective Agents: There are indications that quinoline derivatives possess anti-inflammatory properties. Furthermore, 8-hydroxyquinoline derivatives have been investigated as potential agents for the treatment of neurodegenerative diseases like Alzheimer's by targeting cholinesterase enzymes. nih.govmdpi.com Future work on this compound could explore its potential in these areas by designing derivatives that modulate inflammatory pathways or inhibit key enzymes in the central nervous system.

The exploration of this compound in medicinal chemistry is still in its nascent stages. However, based on the well-established biological activities of the broader quinoline class, its future prospects are significant. A dedicated research effort into the synthesis and biological evaluation of its derivatives is warranted to unlock its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8-Ethoxy-4-methylquinolin-2-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of substituted anilines with β-keto esters or malonate derivatives under reflux conditions. For example, heating o-ethoxy aniline analogs with ethyl acetoacetate in acetic acid generates the quinoline core, followed by amination at the 2-position via nucleophilic substitution. Critical factors include:

- Temperature control : Excessive heat (>200°C) may degrade sensitive ethoxy groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

- Data Note : Yields range from 50–75% depending on the purity of starting materials and reaction stoichiometry .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H NMR confirms substitution patterns (e.g., ethoxy protons at δ 1.3–1.5 ppm as a triplet, methyl groups at δ 2.4–2.6 ppm). C NMR identifies quinoline carbons (e.g., C-2 amine at δ 155–160 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 217.1218 for CHNO).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement for bond-length validation) .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data for this compound across different assays?

- Methodology :

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, pH, and temperature).

- Structural analogs : Compare activity with derivatives (e.g., 8-Methoxy-2-phenylquinolin-4-amine) to identify substituent-specific effects.

- Data normalization : Use internal controls (e.g., IC ratios relative to reference drugs) to minimize inter-lab variability .

- Case Study : Discrepancies in antiproliferative activity (e.g., IC = 5 μM vs. 20 μM) may arise from differences in solvent polarity affecting cellular uptake .

Q. What strategies optimize regioselectivity during functionalization of the quinoline core?

- Methodology :

- Directing groups : Use the ethoxy group at C-8 to steer electrophilic substitution to C-5 or C-7 via steric/electronic effects.

- Catalytic systems : Pd-catalyzed C–H activation (e.g., with pyridine-based ligands) selectively modifies C-3 or C-4 positions.

- Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Q. How does crystallographic data inform structure-activity relationships (SAR) for quinoline derivatives?

- Methodology :

- SHELX refinement : Resolve bond angles and torsion angles (e.g., dihedral angles between ethoxy and methyl groups influencing planar rigidity).

- Hydrogen-bond networks : Identify interactions (e.g., N–H⋯O) critical for target binding (e.g., kinase inhibitors).

- Polymorphism screening : Assess how crystal packing affects solubility and bioavailability .

Contradiction Analysis

Q. Why do computational models sometimes fail to predict the bioactivity of this compound?

- Methodology :

- Force field limitations : Traditional MM2/MM3 models may inadequately parameterize ethoxy group dynamics. Switch to OPLS-AA or CHARMM for better accuracy.

- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.

- Validation : Cross-check docking results (e.g., AutoDock Vina) with experimental SAR data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.